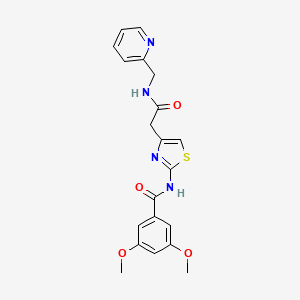

3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-27-16-7-13(8-17(10-16)28-2)19(26)24-20-23-15(12-29-20)9-18(25)22-11-14-5-3-4-6-21-14/h3-8,10,12H,9,11H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZCNYOIHPUJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

An alternative route employs reductive amination to install the pyridinylmethylamino group:

- Ketone Intermediate :

$$ \text{4-(2-Oxoethyl)thiazol-2-amine} + \text{pyridin-2-ylmethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound} $$.

Advantages :

- Higher regioselectivity.

- Avoids halogenated byproducts.

Challenges and Optimization Strategies

- Side Reactions : Competing imine formation during reductive amination mitigated by pH control (pH 4–5).

- Purification : Use of preparative HPLC (C18 column, acetonitrile/water) enhances purity (>98%).

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Indeno[1,2-d]thiazole Derivatives ()

Compounds such as N-(6-Isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7c) and 3,5-dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) share the 3,5-dimethoxybenzamide group but replace the thiazole core with an indeno[1,2-d]thiazole system. Key differences include:

- Synthetic Yields: Yields for indenothiazole derivatives (25–50%) are comparable to typical thiazole syntheses, though the target compound’s yield is unspecified .

Thiazole-Based Analog with Trifluoromethyl Substituent ()

The compound 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide replaces the pyridin-2-ylmethyl group with a 4-(trifluoromethyl)phenylamino moiety. This modification highlights:

- Electron-Withdrawing Effects : The trifluoromethyl group increases lipophilicity and metabolic stability, which could enhance membrane permeability but reduce solubility .

- Bioactivity : While the target compound’s activity is unspecified, trifluoromethyl groups are often associated with improved target affinity in enzyme inhibitors .

Substituent Variations and Functional Groups

Pyridinyl vs. Aryl Substituents ()

The synthesis of 4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide demonstrates the challenges of incorporating pyridinyl groups. Key observations:

- Yield: The low yield (18%) suggests steric or electronic hindrance during amide bond formation, which may also apply to the target compound’s pyridin-2-ylmethylamino group .

Halogenated and Alkoxy Derivatives ()

- Chloro Substituents: N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) introduces a chloro group, which may improve binding to hydrophobic pockets in proteins .

- Methoxy and Trifluoromethyl Groups: Compounds in , such as benzamides with trifluoromethyl and dichlorophenyl groups, are used as pesticides, underscoring how minor structural changes can shift applications from therapeutic to agrochemical .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Pyridinylmethyl groups (logP ~1.5–2.0) are less lipophilic than trifluoromethylphenyl groups (logP ~3.0–3.5), affecting absorption and distribution .

- Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl) resist oxidative metabolism, whereas methoxy groups may undergo demethylation .

Data Tables

Table 1. Comparison of Key Structural Analogs

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide with high purity?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and amide couplings. Key steps include:

- Thiazole ring formation : Use of 2-bromoacetophenone derivatives with thiourea under reflux in ethanol to form the thiazole core .

- Amide bond formation : Coupling agents like EDCI/HOBt or DCC/DMAP in anhydrous DMF or dichloromethane to link the benzamide and pyridinylmethylamino groups .

- Optimization : Reaction temperatures (60–80°C) and solvent choices (e.g., DMF for polar intermediates) significantly impact yield and purity. Catalysts such as 4-DMAP enhance coupling efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its synthesis?

- Methodological Answer :

- Spectroscopic techniques : NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and NMR (carbonyl signals at δ 165–175 ppm) confirm functional groups .

- Mass spectrometry : HRMS (ESI+) provides exact mass matching the molecular formula (e.g., CHNOS).

- X-ray crystallography : Resolve intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing the thiazole-amide conformation) .

- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and evaluate effects on bioactivity (e.g., antimicrobial IC) .

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for putative targets (e.g., bacterial PFOR enzymes or kinase domains) .

- Meta-analysis : Compare data across studies using standardized assays (e.g., MIC for antimicrobial activity) and adjust for variables like cell line/pathogen strain differences .

Q. How can researchers design experiments to elucidate the mechanism of action against specific biological targets?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Monitor PFOR enzyme activity via NADH oxidation assays in Clostridium spp. .

- Cellular uptake : Use fluorescent analogs or radiolabeled compounds to track intracellular accumulation .

- Omics approaches : RNA-seq/proteomics to identify dysregulated pathways (e.g., apoptosis or oxidative stress) in treated cancer cells .

- Mutagenesis studies : Engineer resistant bacterial strains to pinpoint target mutations (e.g., PFOR active-site residues) .

Q. What experimental designs are optimal for evaluating the environmental fate and ecotoxicity of this compound?

- Methodological Answer :

- Environmental persistence : Conduct OECD 301 biodegradation tests in aqueous media (28-day incubation) with LC-MS/MS quantification .

- Ecotoxicity : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) assays to assess LC/EC values .

- Trophic transfer studies : Track bioaccumulation in model food chains (e.g., algae → zebrafish) via stable isotope labeling .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity data across different cancer cell lines?

- Methodological Answer :

- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72 hours) .

- Pharmacokinetic profiling : Measure compound stability in culture media (e.g., hydrolysis/degradation via LC-MS) .

- Combinatorial screens : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to identify context-dependent efficacy .

Structural and Functional Insights

Q. What role do the methoxy and pyridinylmethylamino groups play in modulating bioactivity?

- Methodological Answer :

- Methoxy groups : Enhance lipophilicity (logP ~2.5) and membrane permeability, critical for intracellular target engagement .

- Pyridinylmethylamino moiety : Acts as a hydrogen-bond donor/acceptor, facilitating interactions with enzyme active sites (e.g., PFOR’s flavin cofactor) .

- SAR validation : Synthesize analogs lacking these groups and compare bioactivity (e.g., 10-fold reduced potency in Δmethoxy analogs) .

Tables for Key Data

| Biological Activity Comparison |

|---|

| Analog |

| Target Compound |

| ΔMethoxy Analog |

| ΔPyridinylmethylamino Analog |

| Data derived from |

| Synthetic Yield Optimization |

|---|

| Solvent |

| DMF |

| Dichloromethane |

| Ethanol |

| Data derived from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.